molecular formula C3H3NaO3S B110611 Sodium mercaptopyruvate CAS No. 10255-67-1

Sodium mercaptopyruvate

Cat. No.: B110611
CAS No.: 10255-67-1
M. Wt: 142.11 g/mol
InChI Key: CODUSAVZTZYYDD-UHFFFAOYSA-M
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Description

Sodium mercaptopyruvate, also known as this compound, is a useful research compound. Its molecular formula is C3H3NaO3S and its molecular weight is 142.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 200 g/l at 20oc, white petrolatum at <100 g/kg at 20oc. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Purity

Sodium 3-mercaptopyruvate (3-MP) is synthesized from 3-bromopyruvic acid, using sodium hydrosulfide in anhydrous methanol. The purity of 3-MP reaches 97.9% to 98.6% as determined by assays with N-ethylmaleimide and lactate dehydrogenase (Tanabe, Ogasawara, Nawata, & Kawanabe, 1989).

Biological Activity

3-MP functions as a sulfur donor substrate for sulfurtransferases. It plays a role in cysteine catabolism, being enzymatically degraded to sulfur and pyruvate by sulfurtransferase present in human red and white blood cells (Valentine & Frankenfeld, 1974). Moreover, 3-MP has shown protective effects against hydrogen cyanide in animal models (Clemedson, Fredriksson, Hansen, Hultman, & Sorbo, 1958).

Clinical Implications

Sodium mercaptopyruvate has been studied in the context of tumor metabolism due to its capacity to induce polyploidy and chromosomal endoreduplication, particularly in tumors lacking desulfurase enzymes (Jackson & Lindahl-Kiessling, 1963). Its potential in mitigating cyanide toxicity, as seen in studies with sulfanegen sodium, highlights its therapeutic relevance (Brenner et al., 2010).

Metabolic Effects

This compound's metabolic effects have been linked to certain conditions like ulcerative colitis. Its action in the human colon and its influence on colonocyte nutrition have been explored, suggesting its involvement in intestinal health and disease (Roediger, Duncan, Kapaniris, & Millard, 1993).

Chemical and Biochemical Properties

3-Mercaptopyruvate's chemical and biochemical properties, including its equilibrium behavior in solutions and reactions with other compounds, have been extensively studied. This knowledge is vital for understanding its physiological functions and potential clinical applications (Cooper, Haber, & Meister, 1982).

Safety and Hazards

While specific safety and hazard information for Sodium Mercaptopyruvate is not available in the search results, general safety measures for handling chemical substances should be followed. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Sodium mercaptopyruvate primarily targets the enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST) . This enzyme plays a crucial role in producing hydrogen sulfide, a gasotransmitter involved in various physiological processes . This compound is also a substrate for several other enzymes, including L-lactate dehydrogenase A chain, Aspartate aminotransferase (mitochondrial and cytoplasmic), L-lactate dehydrogenase C chain, L-lactate dehydrogenase A-like 6A, L-lactate dehydrogenase B chain, and L-lactate dehydrogenase A-like 6B .

Mode of Action

This compound interacts with its target enzyme, 3-MST, to mediate the reaction of 3-mercaptopyruvate with dihydrolipoic acid and thioredoxin, resulting in the production of hydrogen sulfide . This interaction is crucial for maintaining cellular redox status .

Biochemical Pathways

This compound is involved in the mercaptopyruvate pathway , where it serves as an intermediate . In this pathway, cysteine or aspartate transaminase catalyzes the transamination from cysteine to 3-mercaptopyruvate. Then, 3-MST catalyzes the transsulfuration from 3-mercaptopyruvate to pyruvate . This process contributes to the production of hydrogen sulfide, which is known to alleviate a variety of illnesses such as cancer, heart disease, and neurological conditions .

Result of Action

The primary result of this compound’s action is the production of hydrogen sulfide . This gasotransmitter has been implicated in a wide range of physiological processes, including inflammation and neurotransmission . Additionally, this compound has been shown to inhibit cyclase activity in liver cells, thereby inhibiting the production of prostaglandins, which are important inflammatory mediators .

Biochemical Analysis

Biochemical Properties

Sodium mercaptopyruvate interacts with several enzymes and biomolecules. It is a substrate for enzymes such as L-lactate dehydrogenase A chain, 3-mercaptopyruvate sulfurtransferase, Aspartate aminotransferase (mitochondrial), L-lactate dehydrogenase C chain, L-lactate dehydrogenase A-like 6A, Aspartate aminotransferase (cytoplasmic), L-lactate dehydrogenase B chain and L-lactate dehydrogenase A-like 6B . These interactions play a crucial role in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to influence the migration of vascular endothelial cells under hypoxic conditions . It also plays a role in the production of hydrogen sulfide, a gasotransmitter known to have various effects on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to pyruvate through the action of mercaptopyruvate sulfurtransferase . This process contributes to maintaining the cellular redox status . It also involves the production of hydrogen sulfide, which has various effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Specific information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

This compound is involved in the mercaptopyruvate pathway, an important catabolic pathway of cysteine . It interacts with enzymes such as cysteine or aspartate transaminase and mercaptopyruvate sulfurtransferase .

Subcellular Localization

This compound is localized in both mitochondria and the cytoplasm . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Properties

IUPAC Name

sodium;2-oxo-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODUSAVZTZYYDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2464-23-5 (Parent)
Record name Sodium mercaptopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20145265
Record name Sodium 3-mercaptopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white, free-flowing powder
Record name Sodium 3-mercapto-oxopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC
Record name Sodium 3-mercapto-oxopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10255-67-1
Record name Sodium mercaptopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-mercaptopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-mercaptopyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM MERCAPTOPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1734XUO14Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the synthesis of sodium 3-mercaptopyruvate?

A1: The provided research article focuses specifically on the synthesis of sodium 3-mercaptopyruvate []. While the abstract doesn't provide details on the synthesis procedure, the title suggests the paper likely delves into the chemical methods and pathways used to produce this compound. Further information on the specific reagents, reaction conditions, and yields would be found within the full text of the publication.

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